2-Amino-5-propylbenzonitrile
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Overview
Description
2-Amino-5-propylbenzonitrile: is an organic compound with the molecular formula C10H12N2 It is a derivative of benzonitrile, where the amino group is positioned at the second carbon and the propyl group at the fifth carbon of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Amino-5-propylbenzonitrile involves the reduction of 2-nitro-5-propylbenzonitrile. The reduction can be carried out using zinc dust in a hydrochloric acid medium. The reaction mixture is neutralized with sodium carbonate, extracted with toluene, and the product is isolated by evaporation and distillation under reduced pressure .
Another method involves the reaction of 2-nitro-5-propylbenzonitrile with tin dichloride in hydrochloric acid at a temperature of 20-30°C. The resulting this compound hydrochloride is then treated with sodium hydroxide to obtain the free base, which is extracted with ether and purified by distillation .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reduction processes using similar reagents and conditions as described above. The choice of reducing agent and reaction conditions can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-propylbenzonitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-5-propylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme interactions and as a building block for bioactive molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-5-propylbenzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can participate in various chemical reactions, leading to the formation of bioactive compounds. The exact molecular pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzonitrile: Lacks the propyl group, making it less hydrophobic.
2-Amino-5-methylbenzonitrile: Contains a methyl group instead of a propyl group, affecting its reactivity and solubility.
2-Amino-5-ethylbenzonitrile: Contains an ethyl group, which provides different steric and electronic effects compared to the propyl group.
Uniqueness
2-Amino-5-propylbenzonitrile is unique due to the presence of the propyl group, which influences its hydrophobicity, reactivity, and potential interactions with biological molecules. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-amino-5-propylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-2-3-8-4-5-10(12)9(6-8)7-11/h4-6H,2-3,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKGQNHIHZRBJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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